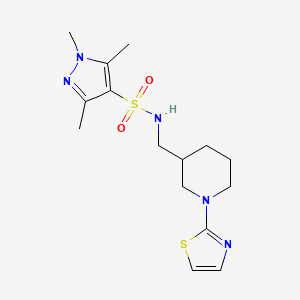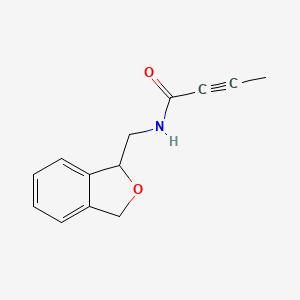
N-(3-fluorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is commonly referred to as "compound X" in scientific literature.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
- Research on similar compounds has shown potential in the development of anticonvulsant drugs. A study by (Obniska et al., 2015) synthesized and evaluated a series of acetamides for anticonvulsant activity, finding that certain compounds provided protection in animal models of epilepsy.
Antineoplastic Activity
- A derivative of the compound, Flumatinib, was studied for its metabolism in chronic myelogenous leukemia (CML) patients. The study by (Gong et al., 2010) identified its main metabolic pathways, which is crucial for understanding its therapeutic effectiveness and safety.
Chemical Synthesis and Structural Analysis
- Research by (Klimova et al., 2013) focused on chemical reactions involving similar compounds, leading to the formation of pyrimidine and piperidone derivatives. This contributes to the understanding of chemical properties and potential applications of these compounds.
Insecticidal Activity
- Pyridine derivatives, closely related to the compound , have been explored for insecticidal properties. (Bakhite et al., 2014) synthesized and tested several derivatives, finding some with significant aphidicidal activities.
Antibacterial Activity
- Studies have explored the antibacterial potential of oxazolidinone derivatives. For example, (Zurenko et al., 1996) investigated two novel oxazolidinone analogs, finding effectiveness against a range of bacterial clinical isolates.
Radioligand Development for Neurodegenerative Disorders
- Research into radioligand development for imaging in neurodegenerative disorders has utilized similar compounds. (Fookes et al., 2008) synthesized and evaluated compounds for their affinity and selectivity for peripheral benzodiazepine receptors.
Anti-Angiogenic and DNA Cleavage Activities
- Piperidine analogues have been investigated for their potential in anti-angiogenic and DNA cleavage activities, which are important for cancer research. (Kambappa et al., 2017) found that certain compounds significantly blocked the formation of blood vessels in vivo and showed DNA cleavage activities.
Antimicrobial Agents Development
- The synthesis and evaluation of pyrimidinone derivatives as antimicrobial agents have been a focus in some studies. (Hossan et al., 2012) synthesized a series of compounds using citrazinic acid, showing good antibacterial and antifungal activities.
Histone Deacetylase Inhibition for Cancer Treatment
- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a structurally related compound, has been identified as a histone deacetylase inhibitor with potential as an anticancer drug. (Zhou et al., 2008) described its synthesis, biological evaluation, and clinical potential.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-13-10-17(22-18(20-13)23-8-3-2-4-9-23)25-12-16(24)21-15-7-5-6-14(19)11-15/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQBQUJSEGLEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

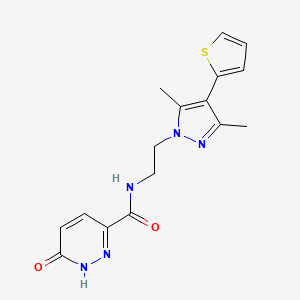
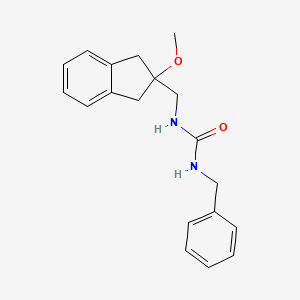

![1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2783342.png)
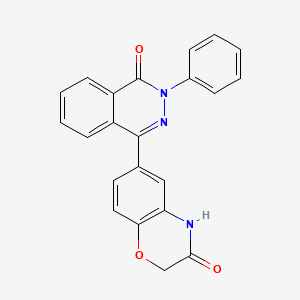

![2-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2783346.png)
![4-oxo-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2783348.png)
![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2783352.png)

![N~1~-(2-chloro-6-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2783354.png)
![Methyl 2-[(4-fluorophenyl)amino]acetate](/img/structure/B2783356.png)
